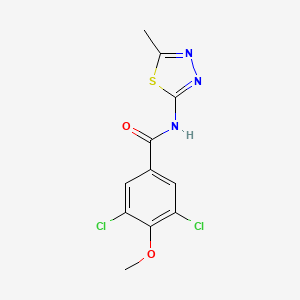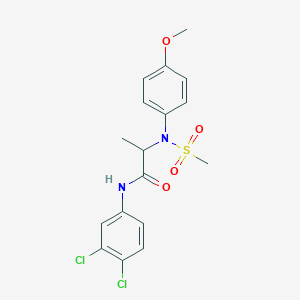![molecular formula C18H28N4O B4117443 N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4117443.png)
N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea
Descripción general
Descripción
N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea, also known as APU, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acid epoxides. APU has been shown to have potential therapeutic applications in a variety of diseases, such as hypertension, inflammation, and cancer.
Mecanismo De Acción
The mechanism of action of N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea involves the inhibition of sEH, which is an enzyme that metabolizes fatty acid epoxides. By inhibiting sEH, N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea increases the levels of these epoxides, which have been shown to have beneficial effects on cardiovascular and inflammatory diseases. N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea have been extensively studied in various animal models. N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea has been shown to reduce blood pressure and improve endothelial function in hypertensive rats. It has also been shown to reduce inflammation in models of asthma and arthritis, and to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea has been shown to improve glucose and lipid metabolism in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea is its potent and selective inhibition of sEH, which makes it a valuable tool for studying the role of sEH in various diseases. However, N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea has relatively poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea has a relatively short half-life in vivo, which may limit its therapeutic potential.
Direcciones Futuras
For research on N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea include the development of more potent and selective sEH inhibitors, as well as the investigation of its potential therapeutic applications in other diseases, such as cancer and diabetes. Additionally, the optimization of the synthesis method of N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea and the development of more efficient methods for its administration in vivo may improve its therapeutic potential.
Aplicaciones Científicas De Investigación
N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea has been studied extensively in scientific research, particularly in the field of cardiovascular disease. It has been shown to have potent vasodilatory effects, which may be beneficial in the treatment of hypertension. N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as asthma and arthritis. Additionally, N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea has been investigated for its potential anticancer properties, as sEH has been implicated in the progression of certain types of cancer.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[3-(4-methylpyrazol-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-13-11-20-22(12-13)4-2-3-19-17(23)21-18-8-14-5-15(9-18)7-16(6-14)10-18/h11-12,14-16H,2-10H2,1H3,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYNVWXZDDHQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCNC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Adamantyl)-N'-[3-(4-methyl-1H-pyrazol-1-YL)propyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4117364.png)
![2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4117372.png)
![2-[2-(4-bromo-2-chlorophenoxy)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4117378.png)
![3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4117385.png)


![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4117399.png)
![dimethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}terephthalate](/img/structure/B4117407.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)alaninamide](/img/structure/B4117420.png)

![N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4117461.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4117467.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea](/img/structure/B4117472.png)